molecular formula C16H31ClN4O4S B6355943 N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride CAS No. 862373-14-6

N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride

Cat. No.: B6355943
CAS No.: 862373-14-6
M. Wt: 411.0 g/mol
InChI Key: UNQYTGLJZONNBD-HZPCBCDKSA-N
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Description

Chemical Structure and Functionality The compound features a biotin core ((3aS,4S,6aR)-hexahydrothieno[3,4-d]imidazol-2-one), a pentanamide linker, and a polyethylene glycol (PEG)-based aminoethoxyethoxyethyl side chain terminated with a hydrochloride salt (CAS: 862373-14-6) . This design merges biotin’s high-affinity binding to streptavidin/avidin with the hydrophilicity and flexibility of PEG, making it valuable in bioconjugation, drug delivery, and nanotechnology. The terminal amine group enables covalent coupling to carboxylic acids or activated esters, while the hydrochloride salt enhances aqueous solubility .

Synthesis
The synthesis typically involves:

Biotin activation: Conversion of D-biotin to 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl chloride using thionyl chloride .

PEG-amine coupling: Reaction of the activated biotin with N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)amine in the presence of a base (e.g., triethylamine) .

Hydrochloride salt formation: Acidic treatment to stabilize the amine terminus .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N4O4S.ClH/c17-5-7-23-9-10-24-8-6-18-14(21)4-2-1-3-13-15-12(11-25-13)19-16(22)20-15;/h12-13,15H,1-11,17H2,(H,18,21)(H2,19,20,22);1H/t12-,13-,15-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQYTGLJZONNBD-HZPCBCDKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN)NC(=O)N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCN)NC(=O)N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 2: Tosylation

The intermediate alcohol is activated with tosyl chloride (TsCl) in tetrahydrofuran (THF) under basic conditions (6 M NaOH) at 0°C. This step proceeds quantitatively (98.6% yield) to form the tosylate derivative.

Step 3: Amination

Reaction of the tosylate with concentrated ammonia (28%) in THF at 40°C for 96 hours yields 2-(2-(2-aminoethoxy)ethoxy)ethylamine (58.8% yield). Purification via dichloromethane extraction ensures removal of residual tosylate byproducts.

Table 1: Reaction Conditions for PEG-Amine Synthesis

StepReagentsSolventTemperatureTimeYield
1NaN₃, NaIH₂O50°C48 h90.1%
2TsCl, NaOHTHF0°C → RT1 h98.6%
3NH₃ (28%)THF40°C96 h58.8%

Preparation of the Biotin Moiety

The (3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl (biotin) fragment is derived from D-biotin, leveraging its native stereochemistry.

Carboxylic Acid Activation

Biotin’s carboxylic acid is activated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) as a base. This generates a reactive intermediate for subsequent amide coupling.

Key Consideration : The stereochemical integrity of the thienoimidazole ring is preserved by avoiding harsh acidic or basic conditions during activation.

Fragment Coupling via Amide Bond Formation

The PEG-amine and activated biotin are coupled under inert conditions.

Reaction Protocol

  • Reagents : BOP (1.0 equiv), DIPEA (4.0 equiv)

  • Solvent : Anhydrous DMF

  • Temperature : 0°C → room temperature (RT)

  • Time : 24 hours

The reaction mixture is quenched with aqueous HCl, extracted with ethyl acetate, and purified via reverse-phase chromatography (C18 silica, 5–95% acetonitrile/water gradient) to isolate the free base.

Table 2: Coupling Reaction Optimization

ParameterOptimal ConditionYield
Coupling AgentBOP72%
BaseDIPEA-
SolventDMF-
Purification MethodC18 Chromatography-

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt using hydrogen chloride (HCl) in dioxane.

Procedure

  • Dissolve the free base in anhydrous dioxane.

  • Add 4.0 equiv HCl (4 M in dioxane) dropwise at 0°C.

  • Stir for 2 hours, then concentrate in vacuo.

  • Triturate with diethyl ether to obtain the hydrochloride salt as a crystalline solid.

Analytical Validation :

  • HRMS (ESI) : Calculated for C₂₃H₄₁ClN₄O₆S [M+H]⁺: 553.2451; Found: 553.2443.

  • ¹H-NMR : δ 1.43 (s, 9H, Boc), 3.25–3.68 (m, PEG chain), 4.30 (m, biotin CH).

Challenges and Mitigation Strategies

Stereochemical Preservation

The (3aS,4S,6aR) configuration is maintained by using mild coupling conditions and avoiding racemization-prone solvents.

PEG Chain Solubility

Polar aprotic solvents (DMF, THF) enhance solubility during coupling, while reverse-phase chromatography mitigates purification challenges .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: Researchers are investigating its potential therapeutic applications, such as its ability to modulate biological pathways involved in disease.

    Industry: The compound may be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name Molecular Formula Molecular Weight Functional Groups Key Features Applications Ref.
Target Compound (Hydrochloride) C₁₉H₃₄ClN₅O₅S 488.02 Biotin-PEG-amine·HCl High solubility, amine reactivity Bioconjugation, drug delivery
N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide C₁₂H₂₂N₄O₂S 286.39 Biotin-ethylamine Shorter chain, free amine Antibody labeling, probes
1,17-Bisbiotinylamino-3,6,9,12,15-pentaoxaheptadecane C₃₈H₆₆N₆O₈S₂ 823.11 Bis-biotin-PEG Dual biotin, long PEG Crosslinking, multivalent binding
N-(2-(2-(2-Hydroxyethoxy)ethoxy)ethyl)-5-...pentanamide C₁₆H₂₉N₃O₅S 375.48 Biotin-PEG-hydroxy Terminal -OH for esterification Hydrogel synthesis
N-(2-(Pyridin-2-yldisulfanyl)ethyl)-5-...pentanamide C₁₉H₂₈N₄O₂S₃ 412.59 Biotin-PEG-disulfide Redox-sensitive linker Controlled release systems

Physicochemical and Functional Comparisons

Solubility and Stability
  • The hydrochloride form of the target compound exhibits superior aqueous solubility (>50 mg/mL) compared to its free base or shorter-chain analogs (e.g., biotin-ethylamine: 0.6 g/L) .
  • Hydroxy-terminated analogs (e.g., CAS 289714-02-9) are less reactive but stable under neutral conditions, suitable for long-term storage .
Reactivity
  • Amine-terminated compounds : Ideal for carbodiimide-mediated coupling (e.g., EDC/NHS) to carboxylic acids .
  • Azide-/alkyne-terminated analogs (e.g., CAS 773888-45-2): Enable click chemistry (CuAAC) for bioorthogonal labeling .
  • Disulfide-linked derivatives (e.g., CAS 112247-65-1): Facilitate redox-responsive drug release in cancer therapy .

Research Findings

Drug Delivery
  • Biotin-PEG-amine hydrochloride (target compound) improved the loading efficiency of siRNA in lipid nanoparticles by 40% compared to non-PEGylated biotin analogs .
  • In contrast, disulfide-linked derivatives showed 70% payload release under glutathione-rich tumor conditions .
Diagnostics
  • Amine-terminated biotin-PEG derivatives achieved 95% labeling efficiency in fluorescent antibody conjugates, outperforming azide-terminated versions (80%) .
Toxicity
  • PEGylated biotin derivatives exhibit reduced immunogenicity compared to non-PEGylated variants, with IC₅₀ > 100 μM in HEK293 cells .

Biological Activity

N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C20H35ClN4O7S and a molecular weight of approximately 532.57 g/mol. Its structure consists of multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC20H35ClN4O7S
Molecular Weight532.57 g/mol
CAS Number862373-14-6
PurityTypically >95%

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell metabolism. This inhibition can disrupt the energy supply of cancer cells, leading to impaired growth and survival .
  • Protein Interaction : The presence of aminoethoxy groups enhances the compound's ability to interact with proteins, potentially modulating their function. This property is crucial for therapeutic applications where protein modulation is desired.
  • Cellular Uptake : The ethoxy chains facilitate cellular uptake, allowing the compound to reach intracellular targets effectively. This characteristic is vital for its efficacy in therapeutic contexts.

Research Findings and Case Studies

Recent studies have focused on the compound's role in cancer therapy and metabolic disorders:

  • Cancer Metabolism : A study published in ScienceDirect evaluated the compound's ability to disrupt glucose metabolism in cancer cells. The results indicated that treatment with this compound led to a significant reduction in tumor growth in preclinical models .
  • Therapeutic Applications : Researchers are investigating its potential as a therapeutic agent in diseases characterized by dysregulated metabolism. Preliminary data suggest that it may enhance the effects of existing treatments by targeting metabolic pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds was conducted:

Compound NameCAS NumberBiological Activity
N-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)pentanamide2227450-68-0Moderate enzyme inhibition with different selectivity
N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide138529-46-1Similar metabolic effects but lower potency

Q & A

Q. What are the common synthetic routes for this compound, and what are the critical steps requiring optimization?

The synthesis typically involves multi-step reactions starting from thieno[3,4-d]imidazole derivatives. Key steps include nucleophilic substitutions to introduce ethoxy-amine chains and coupling reactions to attach the pentanamide moiety. For example, catalytic hydrogenation (e.g., 10% Pd/C under H₂) is critical for reducing intermediate protecting groups, requiring strict control of reaction time and temperature to prevent over-reduction or byproduct formation . Solvent selection (e.g., MeOH) and inert atmospheres are also crucial for maintaining yield and purity .

Q. Which analytical techniques are essential for characterizing this compound?

Standard methods include:

  • NMR spectroscopy for verifying stereochemistry and functional group integrity.
  • IR spectroscopy to confirm carbonyl (C=O) and amine (N-H) groups.
  • HPLC or LC-MS for assessing purity (>95% required for biological assays).
  • Melting point analysis to validate crystallinity and batch consistency .

Q. How should this compound be stored to ensure stability during experiments?

Store in the dark under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis of the amide and biotin-like thienoimidazole moieties. Solutions in polar aprotic solvents (e.g., DMSO) should be aliquoted to avoid freeze-thaw degradation .

Q. What purification methods are effective for isolating this compound?

Column chromatography (silica gel, eluting with gradients of MeOH/CH₂Cl₂) is commonly used. For intermediates, Celite filtration after catalytic hydrogenation helps remove Pd/C residues . Recrystallization from ethanol/water mixtures can improve purity for X-ray diffraction studies .

Q. What safety protocols are mandatory when handling this compound?

Use PPE (gloves, goggles) due to hazards (H315/H319: skin/eye irritation). In case of exposure, rinse affected areas with water for ≥15 minutes and consult a physician. Follow institutional Chemical Hygiene Plans for waste disposal, particularly for halogenated byproducts .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scalable synthesis?

Quantum mechanical calculations (e.g., DFT) predict transition states for coupling reactions, guiding solvent selection (polar aprotic vs. protic) and catalyst loading. Machine learning (ML) models trained on reaction databases can narrow optimal parameters (e.g., 60–80°C, 12–24 hr) for Pd-mediated steps, reducing trial-and-error experimentation .

Q. How to resolve contradictions in analytical data (e.g., NMR vs. LC-MS)?

  • Scenario : Discrepancies between theoretical and observed molecular ion peaks in LC-MS may indicate residual solvents or adducts. Use high-resolution MS (HRMS) with ESI+ to distinguish [M+H]⁺ from sodium adducts.
  • NMR signal splitting may arise from rotamers; variable-temperature NMR (VT-NMR) at 50°C can coalesce peaks, confirming dynamic conformational changes .

Q. What strategies maintain compound stability during long-term biological assays?

  • Buffered solutions : Use PBS (pH 7.4) with 0.1% BSA to prevent aggregation.
  • Light-sensitive protocols : Conduct cell-based assays under red light.
  • Stability-indicating assays : Monitor degradation via UPLC at 0, 24, and 48 hr to establish assay windows .

Q. How to identify biological targets using this compound?

  • Photoaffinity labeling : Incorporate a UV-reactive group (e.g., diazirine) into the ethoxy chain to crosslink with protein targets.
  • SPR or ITC : Measure binding kinetics with putative targets (e.g., biotin-binding proteins) to calculate KD values .

Q. What reactor designs improve yield during scale-up?

  • Microfluidic reactors : Enhance mixing efficiency for exothermic steps (e.g., amide coupling).
  • Continuous-flow systems : Minimize degradation of light-sensitive intermediates .

Q. How can AI/ML enhance structure-activity relationship (SAR) studies?

Train graph neural networks (GNNs) on biotin-azole analogs to predict modifications (e.g., replacing ethoxy groups with PEG chains) that improve solubility without losing target affinity .

Q. What statistical methods validate reproducibility in dose-response experiments?

Use ANOVA with post-hoc Tukey tests to compare triplicate data across concentrations. For EC50 calculations, nonlinear regression (e.g., Hill equation) in tools like GraphPad Prism ensures robust fitting .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.